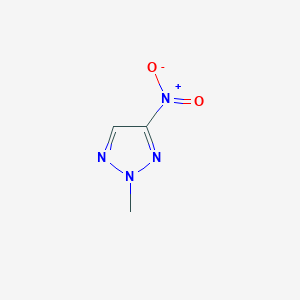
PTH (1-38) (HUMAN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parathyroid hormone (PTH) is a hormone that your parathyroid glands make and release to control the level of calcium in your blood, not your bones. Calcium is one of the most important and common minerals in your body. PTH also helps control the levels of phosphorus (a mineral) and vitamin D (a hormone) in your blood and bones . PTH (1-38) (human) is a polypeptide that can be found by peptide screening . The molecular weight of PTH (1-38) (human) is 4458.2 and its chemical formula is C₁₉₇H₃₁₉N₅₉O₅₅S₂ .
Synthesis Analysis
A novel PTH1–34 analog was generated based on fatty acid generation, and its synthesis process included recombinant protein expression, side-chain modification, and peptide decoration . The PTH1–34 variant was expressed in Escherichia coli, with a single Lys (position 27) retained as a modification site .Molecular Structure Analysis
The N-terminal 1–34 segment of parathyroid hormone (PTH) is fully active in vitro and in vivo and it elicits all the biological responses characteristic of the native intact PTH . A short α-helical segment at the N terminus is necessary for the receptor activation .Chemical Reactions Analysis
PTH (1-38) (human) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . Peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .Physical And Chemical Properties Analysis
The extracted truncated PTH is intact and reacts with anti-PTH antibodies . In vitro analysis of PTH stimulated adenylyl cyclase activation in UMR 106 cells confirmed biological activity for purified protein .Mecanismo De Acción
Direcciones Futuras
Continuous infusion of PTH in vivo results in active bone resorption . To investigate the molecular basis of the catabolic effect of PTH in vivo, we evaluated the role of OPG and RANKL, which are known to influence osteoclast formation and function . This suggests that the catabolic effect of PTH infusion in vivo in this well-established resorption model is associated with a reciprocal expression of OPG/RANKL and a co-ordinate decrease in the expression of bone formation-related genes .
Propiedades
Número CAS |
104218-12-4 |
|---|---|
Nombre del producto |
PTH (1-38) (HUMAN) |
Fórmula molecular |
C12H11NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Azanium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]-3-(phenylcarbamoyl)naphthalen-2-olate](/img/structure/B1166736.png)